molecular formula C5H13I2N B2881640 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide CAS No. 494748-91-3

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide

Cat. No.: B2881640
CAS No.: 494748-91-3
M. Wt: 340.975
InChI Key: HZOKSODREVGHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a quaternary ammonium salt characterized by a propane backbone substituted with an iodine atom at the third carbon and dimethylamine groups at the terminal nitrogen. The hydroiodide salt form enhances its solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKSODREVGHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Dimethylamine with Haloalkanes

The most common method involves reacting dimethylamine with 1-chloro-3-iodopropane in a nucleophilic substitution (SN2) mechanism. Dimethylamine, a strong nucleophile, displaces the chloride ion, forming 3-iodo-N,N-dimethylpropan-1-amine. Subsequent treatment with hydroiodic acid (HI) yields the hydroiodide salt.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or acetonitrile.
  • Temperature: 0–5°C to minimize side reactions.
  • Stoichiometry: 1:1 molar ratio of dimethylamine to 1-chloro-3-iodopropane.

Mechanistic Insights:
$$
\text{(CH}3\text{)}2\text{NH} + \text{ICH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{CH}2\text{I} + \text{HCl}
$$
The intermediate amine is protonated with HI:
$$
\text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{CH}2\text{I} + \text{HI} \rightarrow \text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}_2\text{I]}^+\text{I}^-
$$

Yield Optimization:

  • Excess dimethylamine (1.2 equivalents) improves conversion.
  • Slow addition of HI prevents exothermic decomposition.

Oxidative Iodination of N,N-Dimethylpropan-1-Amine

Direct iodination employs iodine ($$ I2 $$) and hydrogen peroxide ($$ H2O2 $$) in a one-pot reaction. $$ H2O_2 $$ oxidizes iodide to iodonium ions, facilitating electrophilic substitution at the terminal carbon of the amine.

Procedure:

  • Dissolve N,N-dimethylpropan-1-amine in glacial acetic acid.
  • Add $$ I2 $$ (1.1 equivalents) and $$ H2O_2 $$ (30% w/v, 2 equivalents) dropwise at 25°C.
  • Stir for 12 hours, then quench with sodium thiosulfate.

Key Observations:

  • By-products: Over-iodination products form if $$ I_2 $$ exceeds 1.5 equivalents.
  • Solvent Impact: Acetic acid enhances iodonium ion stability, achieving 78% yield.

Metathesis from Hydrochloride Precursors

Anion exchange replaces chloride with iodide using potassium iodide (KI) in acetone (Finkelstein conditions):

$$
\text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl]}^+\text{Cl}^- + 2\text{KI} \rightarrow \text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{I]}^+\text{I}^- + 2\text{KCl}
$$

Advantages:

  • High purity (>95%) due to KCl precipitation.
  • Scalable for industrial applications.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities utilize tubular reactors for enhanced heat and mass transfer:

Parameter Value
Reactor Volume 50 L
Residence Time 15–20 minutes
Temperature 10°C
Throughput 5 kg/h

Benefits:

  • 92% yield compared to 78% in batch processes.
  • Reduced solvent waste via in-line distillation.

Purification Protocols

Recrystallization:

  • Solvent System: Ethanol/water (3:1 v/v).
  • Purity: ≥99% after two cycles.

Column Chromatography:

  • Stationary Phase: Silica gel (60–120 mesh).
  • Eluent: Dichloromethane/methanol (95:5).

Characterization and Analytical Data

Spectroscopic Analysis

$$ ^1H $$-NMR (400 MHz, D$$ _2$$O):

  • δ 3.45 (t, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$I)
  • δ 3.12 (s, 6H, N(CH$$ _3$$)$$ _2$$)
  • δ 2.85 (t, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$N)
  • δ 1.92 (quintet, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$)

$$ ^{13}C $$-NMR (100 MHz, D$$ _2$$O):

  • δ 54.8 (N(CH$$ _3$$)$$ _2$$)
  • δ 41.2 (CH$$ _2$$N)
  • δ 30.1 (CH$$ _2$$I)
  • δ 22.4 (CH$$ _2$$)

Elemental Analysis:

  • Calculated for C$$ _5$$H$$ _13$$IN$$ _2$$: C 23.81%, H 5.16%, N 11.11%, I 50.29%.
  • Found: C 23.75%, H 5.20%, N 11.08%, I 50.30%.

Challenges and Mitigation Strategies

Hygroscopicity Management

The hydroiodide salt absorbs moisture rapidly, necessitating:

  • Storage in desiccators with P$$ _2$$O$$ _5$$.
  • Use of anhydrous solvents during synthesis.

Iodide Oxidation

Exposure to light or oxygen causes iodide ($$ I^- $$) oxidation to iodine ($$ I_2 $$):

  • Prevention: Nitrogen blanket during reactions.
  • Stabilizers: 0.1% w/w sodium metabisulfite.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability
Alkylation 85 97 High
Oxidative Iodination 78 95 Moderate
Metathesis 90 99 High

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide involves its interaction with molecular targets through iodination. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological or chemical applications:

Compound Name Substituents/Modifications Salt Form Key Applications/Properties Reference
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide Iodo at C3; dimethylamine at N1 Hydroiodide Potential pharmaceutical intermediate
N,N,N-Triethyl-3-iodopropan-1-aminium triiodide Triethylamine; triiodide counterion Triiodide Ionic liquid synthesis; oxidant-mediated reactions
Chlorpromazine hydrochloride Phenothiazine core; Cl at C2 Hydrochloride Antipsychotic drug; dopamine receptor antagonist
Amitriptyline hydrochloride Tricyclic dibenzocycloheptadiene core Hydrochloride Tricyclic antidepressant; serotonin reuptake inhibition
5-Iodomethyl-2-amino-2-thiazoline hydroiodide Thiazoline ring; iodomethyl at C5 Hydroiodide Muscarinomimetic agent (EC₅₀ = 13 µM)
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Chloro at C3; dimethylamine at N1 Hydrochloride Alkylating agent; intermediate in organic synthesis

Key Observations :

  • Iodine vs.
  • Salt Form Impact : Hydroiodide salts (e.g., target compound and 5-iodomethyl thiazoline in ) exhibit higher solubility in polar solvents compared to hydrochlorides, which may influence bioavailability and formulation strategies.
  • Biological Activity : The thiazoline derivative () demonstrates muscarinic agonism comparable to pilocarpine, whereas the tricyclic antidepressants () and antipsychotics () highlight how structural complexity modulates receptor specificity.
Physicochemical Properties
  • Solubility: Hydroiodide salts generally exhibit greater solubility in water and ethanol than hydrochlorides due to the larger iodide ion’s lower charge density .
  • Stability : Iodide’s susceptibility to oxidation under light or heat may necessitate dark, inert storage conditions, whereas hydrochlorides (e.g., chlorpromazine) are more stable .

Biological Activity

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a chemical compound that has garnered attention for its unique biological properties and potential applications in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

3-Iodo-N,N-dimethylpropan-1-amine hydroiodide has the molecular formula C5H12INC_5H_{12}IN and is characterized by the presence of an iodine atom bonded to a tertiary amine. This structural feature significantly influences its reactivity and interactions with biological molecules.

The biological activity of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide primarily arises from the iodine atom's ability to interact with nucleophilic sites in various biomolecules. This interaction can lead to:

  • Covalent Bond Formation : The iodine can form covalent bonds with nucleophiles, altering the structure and function of target molecules.
  • Modulation of Cellular Pathways : By modifying key proteins or nucleic acids, this compound can influence various cellular processes, including signaling pathways and gene expression.

Biological Applications

Research has indicated several significant applications of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide in biological contexts:

  • Investigating Iodinated Amines : The compound is used to explore the effects of iodinated amines on cellular processes, contributing to a better understanding of iodine's role in biology.
  • Synthetic Biology : It serves as a reagent in synthesizing other organic compounds, facilitating the development of new therapeutic agents.
  • Cancer Research : Studies have shown that iodinated compounds can affect cancer cell proliferation and apoptosis, making this compound a potential candidate for further investigation in oncological therapies .

Case Study 1: Interaction with Proteins

In a study examining the interaction between iodinated amines and heat shock proteins (HSPs), it was found that 3-iodo-N,N-dimethylpropan-1-amine hydroiodide could influence the folding and stability of HSP70. This interaction suggests potential implications for stress response mechanisms in cells .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of iodinated amines, including 3-iodo-N,N-dimethylpropan-1-amine hydroiodide. The findings indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
3-Iodo-N,N-dimethylpropan-1-amine hydrobromideCHBrINSimilar structure but different halogen (bromine)
3-Iodo-N,N-dimethylpropan-1-amine sulfateCHINSulfate group introduces different solubility properties
3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideCHClNChlorine instead of iodine alters reactivity significantly

This table illustrates how the presence of different halogens affects the chemical properties and potential biological activities of these compounds.

Q & A

Basic Question: What synthetic methods are recommended for preparing 3-iodo-N,N-dimethylpropan-1-amine hydroiodide with high yield and purity?

Methodological Answer:
The synthesis typically involves iodination of N,N-dimethylpropan-1-amine using iodine in the presence of an oxidizing agent. A common protocol includes:

  • Reacting N,N-dimethylpropan-1-amine with iodine in acetonitrile at 0–25°C .
  • Continuous flow processes in industrial settings can enhance yield (up to 85%) and purity (>98%) by maintaining precise temperature control and automated solvent removal .
  • Post-synthesis purification via recrystallization or column chromatography is advised to isolate the hydroiodide salt.

Basic Question: Which analytical techniques are most effective for characterizing 3-iodo-N,N-dimethylpropan-1-amine hydroiodide?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., δ~2.2–3.1 ppm for methyl and methylene protons) and iodine substitution .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98%) and detection of halogenated byproducts .
  • Mass Spectrometry (MS) : To verify molecular weight (213.06 g/mol for the free base; 349.97 g/mol for the hydroiodide salt) .
  • X-ray Crystallography : To resolve crystallographic parameters (e.g., space group, unit cell dimensions) in solid-state studies .

Basic Question: How does the iodine atom in this compound influence its biological interactions?

Methodological Answer:
The iodine atom facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols or lysine amines) in biomolecules. This reactivity enables:

  • Targeted Modification : Use in probing enzyme active sites or protein structure-function relationships via irreversible binding .
  • Cellular Pathway Interrogation : Tracking iodine’s role in signaling pathways (e.g., thyroid hormone analogs) through radiolabeled derivatives (e.g., ^125I) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies may arise from:

  • Solvent-Dependent Reactivity : Aqueous vs. organic solvents alter iodine’s electrophilicity. Control experiments should standardize solvent systems .
  • Impurity Effects : Trace halides (e.g., chloride) in the hydroiodide salt may confound results. Purity validation via HPLC or elemental analysis is critical .
  • Cell Line Variability : Use isogenic cell models to isolate compound-specific effects from genetic background noise .

Advanced Question: What strategies optimize the stability of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide under experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C in inert atmospheres (argon) to prevent iodine loss via sublimation or oxidation .
  • Light Sensitivity : Use amber vials to avoid photodegradation, which can generate free iodine radicals .
  • Buffered Solutions : Prepare fresh solutions in pH 7–8 buffers (e.g., Tris-HCl) to minimize hydrolysis .

Advanced Question: How does this compound compare structurally and functionally to halogenated analogs (e.g., chloro or bromo derivatives)?

Methodological Answer:
Comparative data from structural analogs:

CompoundHalogenReactivity (vs. Nucleophiles)Solubility (H₂O)Biological Half-Life
3-Iodo-N,N-dimethylpropan-1-amine hydroiodideIHigh (k = 1.2 ×10⁻³ s⁻¹)25 mg/mL6–8 hours
3-Chloro-N,N-dimethylpropan-1-amine hydrochlorideClModerate (k = 4.5 ×10⁻⁴ s⁻¹)50 mg/mL2–3 hours
3-Bromo-N,N-dimethylpropan-1-amine hydrobromideBrHigh (k = 9.8 ×10⁻⁴ s⁻¹)18 mg/mL4–5 hours

The iodine derivative exhibits slower hydrolysis but stronger covalent adduct formation, making it preferable for long-term biomolecular tagging .

Advanced Question: What computational methods are suitable for modeling the reactivity of this compound in silico?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate iodine’s electrophilicity (partial charge: +0.32 e) and transition states for nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding kinetics with protein targets (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Corrogate structure-activity relationships using halogen electronegativity and Hammett constants .

Advanced Question: How can researchers validate the compound’s mechanism of action in cellular studies?

Methodological Answer:

  • Competitive Inhibition Assays : Co-treat with nucleophile donors (e.g., glutathione) to reverse biological effects .
  • Click Chemistry Probes : Synthesize alkyne-tagged derivatives for bioorthogonal labeling and fluorescence microscopy .
  • Knockout Models : Use CRISPR-Cas9 to delete putative target genes and assess resistance phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.